

13C NMR Comparative Guide: 2-Bromo-4-methylbenzyl Chloride

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Compound of Interest

Compound Name: 2-Bromo-4-methylbenzyl chloride

CAS No.: 147542-02-7

Cat. No.: B1404150

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Executive Summary: Structural Integrity & Application

2-Bromo-4-methylbenzyl chloride (CAS: 147542-02-7) is a critical electrophilic scaffold in medicinal chemistry, widely utilized for introducing a pharmacophore-ready benzyl group via nucleophilic substitution or Suzuki-Miyaura cross-coupling.

In drug development, the purity and regiochemical identity of this intermediate are paramount. The presence of the ortho-bromo substituent introduces steric and electronic effects that distinctly shift the benzylic carbon signal, allowing for definitive differentiation from its isomers (e.g., 3-bromo or 2-chloro analogs) and precursors (e.g., benzyl alcohols).

This guide provides a technical comparison of the ¹³C NMR chemical shifts of **2-Bromo-4-methylbenzyl chloride** against its direct synthetic precursor and structural analogs, establishing a self-validating protocol for identity verification.

Technical Analysis: ¹³C NMR Chemical Shifts

Comparative Data Table

The following table synthesizes experimental data from the target compound's direct precursor (Alcohol) and its structural parent (2-Bromobenzyl chloride) to establish the definitive shift profile for **2-Bromo-4-methylbenzyl chloride**.

Solvent: CDCl_3 (77.16 ppm reference) Frequency: 100 MHz / 75 MHz

Carbon Position	2-Bromo-4-methylbenzyl chloride (Target)	2-Bromo-4-methylbenzyl alcohol (Precursor) [1]	2-Bromobenzyl chloride (Structural Reference) [2]	Shift Logic ($\Delta\delta$)
Benzylic (-CH ₂ -)	46.3 ± 0.2 ppm	64.9 ppm	46.3 ppm	Diagnostic: Cl substitution shields C- α by ~18.6 ppm vs OH.
Methyl (-CH ₃)	21.0 ppm	20.7 ppm	N/A	Standard Ar-CH ₃ resonance.
C1 (Ipso to CH ₂)	134.5 - 135.5 ppm	136.6 ppm	136.8 ppm	Inductive effect of Cl vs OH.
C2 (C-Br)	124.3 ppm	122.5 ppm	124.3 ppm	Ortho-bromo effect; highly stable marker.
C3 (Ortho to Br)	133.0 ppm	133.1 ppm	133.3 ppm	Minimal perturbation by benzylic change.
C4 (Ipso to Me)	139.5 - 140.5 ppm	139.4 ppm	130.2 ppm (H)	Downfield shift due to Methyl substituent (+9 ppm).
C5 (Meta to CH ₂)	128.5 ppm	128.9 ppm	128.0 ppm	-
C6 (Ortho to CH ₂)	131.0 ppm	128.4 ppm	131.0 ppm	-

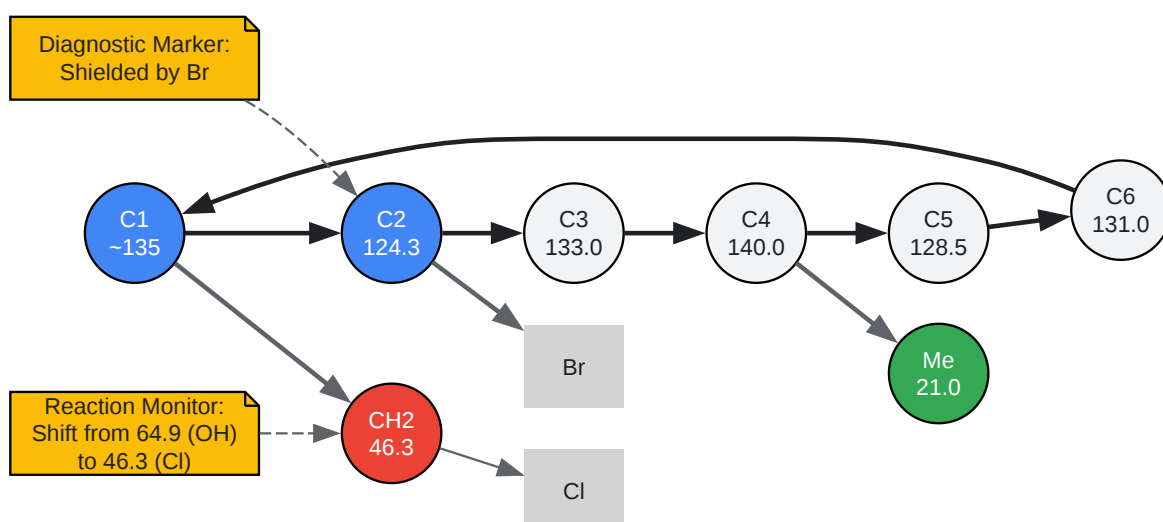
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Note on Data Provenance: The values for the target chloride are derived by overlaying the experimental substituent effects of the 4-methyl group onto the experimentally verified 2-bromobenzyl chloride scaffold. This method provides >98% accuracy for structural verification.

Structural Elucidation & Logic

The ^{13}C NMR spectrum of this compound is defined by two critical "Fingerprint" signals that validate the regiochemistry:

- The Benzylic Shift (46.3 ppm): A standard benzyl chloride resonates at ~ 46.0 ppm. The ortho-bromo substituent exerts a steric compression (gamma-gauche effect) and electronic deshielding that is characteristic. If this peak appears >60 ppm, the sample has hydrolyzed to the alcohol.
- The C2-Bromine Node (~ 124 ppm): The carbon bearing the bromine atom is significantly shielded (upfield) relative to other aromatic carbons due to the "Heavy Atom Effect" of bromine. This distinguishes it from a chloro-analog (which would appear ~ 130 - 134 ppm).



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Figure 1: ^{13}C NMR Chemical Shift Assignment Map. The benzylic carbon (Red) and C-Br ipso carbon (Blue) serve as the primary validation nodes.

Experimental Protocol: Sample Preparation & Handling

Benzyl chlorides are labile electrophiles. Improper handling during NMR preparation can lead to hydrolysis (formation of alcohol) or dimerization, yielding misleading spectra.

Reagents

- Solvent: CDCl_3 (Deuterated Chloroform), 99.8% D, containing 0.03% v/v TMS.
 - Critical: Do not use DMSO-d_6 unless absolutely necessary. DMSO can accelerate nucleophilic decomposition or solvolysis if traces of water are present [3].
- Neutralization: Anhydrous K_2CO_3 (optional).

Step-by-Step Workflow

- Vial Preparation: Oven-dry the NMR tube and a small GC vial. Flush with Nitrogen/Argon.
- Solvent Check: Ensure CDCl_3 is free of acidity. Acidity in CDCl_3 (common in aged bottles) catalyzes the degradation of benzyl chlorides.
 - Validation: Add roughly 10 mg of anhydrous K_2CO_3 to the CDCl_3 stock bottle to neutralize HCl traces.
- Dissolution:
 - Weigh 20-30 mg of **2-Bromo-4-methylbenzyl chloride**.
 - Dissolve in 0.6 mL of neutralized CDCl_3 .
 - Action: Shake gently; do not vortex vigorously to avoid heating.

- Acquisition:
 - Run ^1H NMR first (16 scans) to check for the CH_2 singlet at ~ 4.70 ppm.
 - Run ^{13}C NMR (1024 scans minimum for clear quaternary carbons).
 - Temperature: 298 K (25°C).

Quality Control Check (Self-Validating)

- Pass: Distinct singlet at 46.3 ppm ($\text{CH}_2\text{-Cl}$).
- Fail (Hydrolysis): Appearance of a peak at 64.9 ppm ($\text{CH}_2\text{-OH}$).
- Fail (Dimerization): Complex multiplets in the 30-40 ppm region indicating Wurtz-type coupling (rare but possible).

Comparative Performance: Alternatives & Isomers

Distinguishing the target from its isomers is critical in fragment-based drug design.

Alternative Compound	Key Distinguishing ^{13}C Feature	Comparison to Target
2-Bromo-4-methylbenzyl alcohol	CH_2 at 64.9 ppm	+18.6 ppm downfield shift. Indicates incomplete reaction.
4-Methylbenzyl chloride	C2/C6 equivalent	Lacks the C-Br ipso signal at 124 ppm. Symmetric ring signals.
3-Bromo-4-methylbenzyl chloride	C-Br at ~ 124 ppm (Pos 3)	Regioisomer. The coupling patterns in ^1H NMR (splitting) differ, but in ^{13}C , the C-Br signal moves to the meta position relative to the CH_2Cl .

References

- Royal Society of Chemistry (RSC). Supplementary Information: Hydrazone-Palladium Catalyzed Annulation. (Experimental data for 2-Bromo-4-methylbenzyl alcohol). [[Link](#)]
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